1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
JSVSPHLFHOHZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Imidazol-2-amine with 5-Chlorothiophen-2-ylmethyl Halides
A common approach involves the alkylation of 1H-imidazol-2-amine at the N1 position by reacting it with a suitable halomethyl derivative of 5-chlorothiophene, such as 5-chlorothiophen-2-ylmethyl bromide or chloride.
- Procedure:
- The imidazol-2-amine is dissolved in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
- A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the imidazole nitrogen.
- The halomethyl derivative of 5-chlorothiophene is added dropwise.
- The reaction mixture is stirred at elevated temperature (50–80 °C) for several hours.
- After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
- Purification is typically done by recrystallization or column chromatography.
This method provides moderate to good yields and high regioselectivity for N1 alkylation due to the nucleophilicity of the imidazole nitrogen and the electrophilicity of the halomethyl thiophene derivative.
Reductive Amination Route
Alternatively, the compound can be synthesized via reductive amination, where 5-chlorothiophen-2-carboxaldehyde is reacted with imidazol-2-amine.
- Procedure:
- Imidazol-2-amine and 5-chlorothiophen-2-carboxaldehyde are dissolved in an appropriate solvent such as ethanol or methanol.
- The mixture is stirred at room temperature or slightly elevated temperature to allow imine formation.
- A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is added slowly to reduce the imine to the corresponding amine.
- The reaction is monitored by TLC or HPLC.
- After completion, the mixture is quenched with water, and the product is isolated by extraction and purified.
This method is advantageous for its mild conditions and direct formation of the N-substituted amine without requiring halide intermediates.
Coupling Reactions via Amide or Other Linkages (Less Common for This Compound)
Some related imidazole derivatives are synthesized through amide coupling or other functional group transformations, but for this compound, direct N-alkylation or reductive amination are more straightforward and preferred.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, Ethanol, Methanol | Polar aprotic for alkylation; protic for reductive amination |
| Base | K2CO3, NaH | For deprotonation in alkylation |
| Temperature | 50–80 °C (alkylation); room temp to 70 °C (reductive amination) | Higher temp favors reaction rate |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Reducing Agent | NaBH3CN, NaBH(OAc)3 | For reductive amination |
| Purification | Recrystallization, Column Chromatography | Ensures purity and isolation |
Research Findings and Yields
- Alkylation reactions reported in similar heterocyclic systems yield products in the range of 60–85% depending on substituents and reaction parameters.
- Reductive amination routes tend to give yields around 70–90% with high selectivity and fewer side products.
- The presence of the electron-withdrawing chlorine on the thiophene ring can influence reactivity, often requiring slightly longer reaction times or optimized base amounts.
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern and integrity of the imidazole and thiophene rings.
- FTIR: Shows characteristic N-H stretches and aromatic C=C stretches.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Melting Point and Purity: Determined by DSC and HPLC.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation | Imidazol-2-amine, 5-chlorothiophen-2-ylmethyl halide, base | DMF/DMSO, 50–80 °C, 2–6 h | 60–85 | Straightforward, regioselective | Requires halide intermediate |
| Reductive Amination | Imidazol-2-amine, 5-chlorothiophen-2-carboxaldehyde, NaBH3CN | Ethanol/methanol, RT–70 °C, 1–4 h | 70–90 | Mild conditions, fewer steps | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the thiophene ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties. Studies have shown that it may act as an inhibitor for specific enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial for regulating cellular signaling pathways. For instance, one study reported an IC50 value of approximately 2.8 µM against PTP1B, indicating significant potential for therapeutic applications in managing conditions like diabetes and obesity.
Organic Synthesis
In organic synthesis, 1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine serves as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in synthetic chemistry.
Biological Studies
The compound's biological activity has been explored in various studies, focusing on its interactions with enzymes and receptors. Its ability to inhibit certain enzymes positions it as a candidate for further research in pharmacology and biochemistry.
Study 1: Enzyme Inhibition
Research indicates that derivatives of imidazole with thiophene substitutions exhibit considerable selectivity and potency against PTPs. This study highlights the compound's potential therapeutic applications and emphasizes the significance of structural modifications in enhancing biological activity.
Study 2: Anticancer Activity
Another study investigated the anticancer properties of similar compounds, revealing that modifications in the imidazole ring could lead to enhanced cytotoxic effects against various cancer cell lines. The findings suggest that this compound could be part of a new class of anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their differences:
*Estimated based on structural formula.
Physicochemical Properties
- Electronic Effects : Thiophene’s electron-rich nature may improve charge-transfer interactions in biological systems, while chlorine adds steric and electronic complexity.
Biological Activity
1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine, with the CAS number 1183063-24-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and related research findings.
- Molecular Formula : CHClNS
- Molecular Weight : 213.69 g/mol
- Structure : The compound features a thiophene ring substituted with chlorine and an imidazole moiety, which are known to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an inhibitor for certain enzymes and its effects on cellular processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory activity against protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. For instance, studies have shown that modifications in imidazole derivatives can lead to significant inhibition of PTP1B with IC values in the low micromolar range .
Study 1: PTP Inhibition
In a study focusing on PTP inhibitors, it was found that derivatives of imidazole, including those with thiophene substitutions, demonstrated considerable selectivity and potency against PTPs. The compound exhibited an IC value of approximately 2.8 µM against PTP1B, highlighting its potential therapeutic applications in managing diabetes and obesity by enhancing insulin signaling .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related imidazole compounds. The results indicated that certain derivatives displayed significant antibacterial activity against various strains of bacteria. This suggests that this compound could be explored further as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of enzyme activity through competitive inhibition. The presence of the thiophene ring may enhance binding affinity to target enzymes due to favorable interactions within the active site.
Comparative Biological Activity Table
| Compound | IC (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | ~2.8 | PTP1B | Selective inhibition |
| Compound A | ~0.49 | PTP1B | Higher potency compared to similar compounds |
| Compound B | ~15 | Other PTPs | Less selective |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:
- In vivo efficacy : Evaluating its therapeutic potential in animal models.
- Mechanistic studies : Understanding the detailed biochemical pathways affected by this compound.
- Structural modifications : Synthesizing analogs to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
